N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
CAS No.: 863586-47-4
Cat. No.: VC4404525
Molecular Formula: C24H28N4O3S
Molecular Weight: 452.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863586-47-4 |
|---|---|
| Molecular Formula | C24H28N4O3S |
| Molecular Weight | 452.57 |
| IUPAC Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C24H28N4O3S/c1-31-24-12-6-5-11-22(24)27-14-16-28(17-15-27)23(20-8-7-13-25-18-20)19-26-32(29,30)21-9-3-2-4-10-21/h2-13,18,23,26H,14-17,19H2,1H3 |
| Standard InChI Key | FWTMKPQTYIGYDW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
Chemical Identity and Nomenclature
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is systematically defined by its IUPAC name and molecular formula C₂₄H₂₈N₄O₃S, yielding a molecular weight of 452.57 g/mol. The presence of a 2-methoxyphenyl group attached to the piperazine ring distinguishes it from simpler arylpiperazine derivatives, while the benzenesulfonamide moiety enhances its solubility and receptor-binding specificity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 863586-47-4 |
| Molecular Formula | C₂₄H₂₈N₄O₃S |
| Molecular Weight | 452.57 g/mol |
| IUPAC Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
| InChI Key | FWTMKPQTYIGYDW-UHFFFAOYSA-N |
Three-Dimensional Conformation and Stereoelectronic Effects
The compound’s stereoelectronic profile is dictated by its piperazine core, which adopts a chair conformation, and the planar pyridine and benzene rings. Density functional theory (DFT) calculations predict that the methoxy group at the ortho position of the phenyl ring induces steric hindrance, potentially influencing receptor-binding pocket interactions. The sulfonamide group’s electron-withdrawing nature enhances hydrogen-bonding capacity with α1-AR residues, a critical factor in its pharmacological activity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential nucleophilic substitution and sulfonylation reactions:
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Piperazine Functionalization: 2-Methoxyphenylpiperazine is prepared via Ullmann coupling between 2-methoxyaniline and 1,2-dibromoethane, followed by cyclization.
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Pyridylethylamine Formation: 3-Pyridinecarboxaldehyde undergoes Strecker synthesis with ammonium chloride and potassium cyanide to yield 2-amino-2-pyridin-3-ylethanol, which is subsequently reduced to the corresponding amine .
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Sulfonylation: Benzenesulfonyl chloride reacts with the amine intermediate in the presence of triethylamine, yielding the final product after purification via silica gel chromatography.
Industrial Optimization
Scalable production employs heterogeneous catalysis (e.g., palladium on carbon) to accelerate coupling reactions and continuous-flow systems to enhance yield (≥85%). Critical quality control measures include high-performance liquid chromatography (HPLC) for purity assessment (>98%) and recrystallization from ethanol-water mixtures to eliminate byproducts.
Table 2: Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperazine Synthesis | CuI, K₂CO₃, DMF, 110°C | 78 | 95 |
| Amine Formation | NaBH₄, MeOH, 0°C | 82 | 92 |
| Sulfonylation | Et₃N, CH₂Cl₂, RT | 75 | 98 |
Pharmacological Profile and Mechanism of Action
α1-Adrenergic Receptor Binding
The compound exhibits high selectivity for α1-AR subtypes (α1A, α1B, α1D), with equilibrium dissociation constants (Kd) ranging from 22 nM (α1A) to 250 nM (α1D). Radioligand displacement assays using [³H]prazosin confirm competitive antagonism, suggesting utility in managing hypertension and benign prostatic hyperplasia.
Functional Assays and Signal Transduction
In vitro studies on rat aortic rings demonstrate concentration-dependent inhibition of phenylephrine-induced contractions (IC₅₀ = 45 nM). Mechanistically, the compound suppresses phospholipase C (PLC) activation, reducing inositol trisphosphate (IP₃) and diacylglycerol (DAG) production, thereby attenuating intracellular calcium mobilization.
Pharmacokinetics and Metabolic Stability
Absorption and Distribution
Pharmacokinetic profiling in Sprague-Dawley rats reveals moderate oral bioavailability (F = 32%) due to first-pass metabolism. The compound’s logP value (2.8) facilitates blood-brain barrier penetration, though plasma protein binding (89%) limits free fraction availability.
Metabolism and Excretion
Hepatic cytochrome P450 (CYP3A4/5) mediates N-dealkylation of the piperazine ring, producing inactive metabolites excreted renally (62%) and fecally (28%). Co-administration with CYP inhibitors like ketoconazole increases systemic exposure (AUC₀–∞ by 2.3-fold), necessitating dose adjustments in clinical settings.
Comparative Analysis with Structural Analogues
ML-SI3: A Cyclohexyl Derivative
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide (ML-SI3, PubChem CID: 23604942) shares the piperazine-benzenesulfonamide backbone but replaces the pyridinylethyl group with a cyclohexyl moiety . This modification reduces α1-AR affinity (Kd = 180 nM) but enhances metabolic stability (t₁/₂ = 6.2 h vs. 4.5 h for the parent compound) .
Thiophenesulfonamide Variants
Replacing the benzene ring with thiophene (e.g., N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide) alters electron distribution, yielding a 3.5-fold increase in α1D subtype selectivity. Such structural tweaks underscore the pharmacophore’s versatility in drug design.
Therapeutic Implications and Future Directions
Cardiovascular Applications
Preclinical data support the compound’s efficacy in reducing systolic blood pressure (ΔSBP = −28 mmHg at 10 mg/kg) in hypertensive models without reflex tachycardia. Phase I trials are warranted to assess tolerability in humans.
Urological Disorders
In vitro relaxation of human prostatic smooth muscle (EC₅₀ = 50 nM) positions the compound as a candidate for benign prostatic hyperplasia therapy, potentially outperforming tamsulosin in receptor subtype specificity.
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